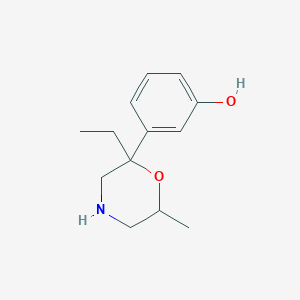
2-Ethyl-2-(3-hydroxyphenyl)-6-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” is a synthetic organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a morpholine ring substituted with ethyl and methyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Phenol Attachment: The phenol group is attached to the morpholine ring through a nucleophilic substitution reaction, where the hydroxyl group of phenol reacts with a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Phenol,3-(2-ethyl-2-morpholinyl)-(9ci)
- Phenol,3-(6-methyl-2-morpholinyl)-(9ci)
- Phenol,3-(2-ethyl-6-methyl-2-piperidinyl)-(9ci)
Uniqueness
“Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(2-ethyl-6-methylmorpholin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-3-13(9-14-8-10(2)16-13)11-5-4-6-12(15)7-11/h4-7,10,14-15H,3,8-9H2,1-2H3 |
InChI Key |
QULXWNLDZUFRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC(O1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















